Phenol, 4-[5-(3-bromophenyl)-3-isoxazolyl]- is an organic compound characterized by the presence of a phenol group, a 3-bromophenyl substituent, and an isoxazole ring. This compound is notable for its potential applications in medicinal chemistry and synthetic organic chemistry due to its unique structural features and reactivity. The compound's chemical identity is defined by its International Union of Pure and Applied Chemistry name, which is 4-[5-(3-bromophenyl)-1,2-oxazol-3-yl]phenol, and it has the CAS number 651021-70-4.
The synthesis of Phenol, 4-[5-(3-bromophenyl)-3-isoxazolyl]- generally involves two main steps:
In industrial settings, these reactions may be scaled up using continuous flow reactors to improve efficiency and safety. Automated systems for reagent addition and monitoring are often employed to ensure consistent product quality .
The molecular formula of Phenol, 4-[5-(3-bromophenyl)-3-isoxazolyl]- is C15H10BrNO2, indicating it contains 15 carbon atoms, 10 hydrogen atoms, one bromine atom, one nitrogen atom, and two oxygen atoms. The structure features a phenolic hydroxyl group attached to an aromatic ring that includes an isoxazole moiety.
Phenol, 4-[5-(3-bromophenyl)-3-isoxazolyl]- can undergo several types of chemical reactions:
These reactions are typically facilitated by catalysts or specific reaction conditions that promote reactivity while minimizing side products.
The mechanism of action for Phenol, 4-[5-(3-bromophenyl)-3-isoxazolyl]- relates primarily to its interactions at the molecular level within biological systems or during synthetic processes. The presence of both the phenolic hydroxyl group and the isoxazole ring allows for multiple points of reactivity:
Relevant data indicate that this compound exhibits typical behavior associated with both phenolic compounds and heterocycles, including reactivity towards electrophiles and nucleophiles .
Phenol, 4-[5-(3-bromophenyl)-3-isoxazolyl]- has potential applications in various scientific fields:
Phenol, 4-[5-(3-bromophenyl)-3-isoxazolyl]- (systematic IUPAC name) represents a strategically designed hybrid molecule incorporating two pharmacologically significant domains: an isoxazole heterocycle and a phenolic ring connected via a covalent bond. This compound is alternatively described as 3-(4-hydroxyphenyl)-5-(3-bromophenyl)isoxazole, emphasizing the positional relationship between its key substituents. The molecular formula C₁₅H₁₀BrNO₂ confirms the presence of bromine (Br) as a heavy halogen atom contributing to its electronic properties and molecular weight of 316.16 g/mol [1]. Structurally, the molecule features a central isoxazole ring—a five-membered heterocycle containing adjacent nitrogen and oxygen atoms—with C-3 connected to a 4-hydroxyphenyl group and C-5 linked to a meta-brominated phenyl ring. This specific bromine substitution at the meta-position rather than para (as seen in closely related analogs like 5-(4-bromophenyl)-3-phenylisoxazole [3]) creates distinct electronic and steric effects influencing molecular conformation and intermolecular interactions [5].
The structural significance of this compound lies in its role as a versatile molecular building block. The phenolic hydroxyl group provides hydrogen-bonding capability, acidity (predicted pKa ≈ 10), and antioxidant potential. The electron-deficient isoxazole ring contributes π-conjugation and dipolar character, while the bromine atom serves as a handle for further derivatization via cross-coupling reactions. This trifunctional architecture enables applications ranging from pharmaceutical development to materials science. The molecule's planarity is disrupted by the meta-substituted bromophenyl group, creating a bent molecular geometry that influences crystal packing and liquid crystalline behavior when incorporated into polymers [5].
The rational design of brominated isoxazole-phenol hybrids emerged from convergent developments in heterocyclic and medicinal chemistry during the late 20th and early 21st centuries. Isoxazoles gained prominence as privileged scaffolds in drug discovery following the clinical success of isoxazole-containing drugs such as the COX-2 inhibitor valdecoxib, β-lactamase-resistant antibiotics (flucloxacillin, cloxacillin), and the anabolic steroid danazol [4]. Concurrently, phenolic motifs—particularly hindered phenols like butylated hydroxytoluene (BHT)—were extensively investigated for their antioxidant and anti-inflammatory properties [7].
The strategic incorporation of bromine into pharmaceutical scaffolds evolved as organobromine compounds demonstrated enhanced biological activity profiles compared to their non-halogenated analogs. Bromination typically increases lipophilicity (improving membrane permeability) and influences molecular recognition through halogen bonding interactions with biomolecular targets. The specific combination of brominated aryl systems with isoxazole-phenol architectures first appeared in scientific literature around the early 2000s, with significant acceleration in research output over the past decade [4] [8]. These hybrids were designed to leverage synergistic bioactivities: the isoxazole moiety contributes diverse pharmacological actions (antimicrobial, anticancer, anti-inflammatory), while the phenolic component adds antioxidant capability and influences pharmacokinetic properties [2] [7].
The emergence of 3-(4-hydroxyphenyl)-5-(3-bromophenyl)isoxazole specifically reflects medicinal chemistry strategies aimed at optimizing lead compounds through meta-halogenation. This positional isomerism distinguishes it from the more common para-brominated analogs like 5-(4-bromophenyl)-3-phenylisoxazole [3], offering different steric and electronic properties for structure-activity relationship (SAR) studies. The compound's development occurred alongside growing recognition of hybrid molecules as promising therapeutic agents, particularly against multidrug-resistant pathogens and biologically complex diseases like cancer [8].
CAS No.: 12005-75-3
CAS No.: 13568-33-7
CAS No.: 463-82-1
CAS No.:
CAS No.: 51040-17-6